Benzaldehyde, 3-(3-thietanyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3-(3-thietanyloxy)- is an organic compound that features a benzaldehyde moiety linked to a thietane ring via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-(3-thietanyloxy)- typically involves the reaction of benzaldehyde with a thietane derivative under specific conditions. One common method is the nucleophilic substitution reaction where benzaldehyde reacts with 3-thietanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of Benzaldehyde, 3-(3-thietanyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 3-(3-thietanyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, 3-(3-thietanyloxy)-carboxylic acid.
Reduction: Benzyl alcohol, 3-(3-thietanyloxy)-.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3-(3-thietanyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-(3-thietanyloxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thietane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 3-(3-thietanyloxy)- can be compared with other similar compounds, such as:
Benzaldehyde: A simpler aromatic aldehyde with a wide range of applications in flavoring, perfumery, and organic synthesis.
Thietane derivatives:
Benzyl alcohol derivatives: Compounds with a benzyl alcohol moiety, used in various industrial and pharmaceutical applications.
The uniqueness of Benzaldehyde, 3-(3-thietanyloxy)- lies in its combination of the benzaldehyde and thietane functionalities, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
647033-01-0 |
---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
3-(thietan-3-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H10O2S/c11-5-8-2-1-3-9(4-8)12-10-6-13-7-10/h1-5,10H,6-7H2 |
InChI-Schlüssel |
OXTMMFFJEIHGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)OC2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.